molecular formula C9H3F6NS2 B12635298 6,7-Bis(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione CAS No. 920980-57-0

6,7-Bis(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione

Cat. No.: B12635298
CAS No.: 920980-57-0
M. Wt: 303.3 g/mol
InChI Key: ZVSFAULHSHVKII-UHFFFAOYSA-N
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Description

6,7-Bis(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione is a chemical compound characterized by the presence of trifluoromethyl groups at the 6 and 7 positions of a benzothiazole ring, with a thione group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Bis(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione typically involves the reaction of 4,5-diaminouracil hydrochlorides with perfluorobutane-2,3-dione. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the presence of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6,7-Bis(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the trifluoromethyl groups and the thione moiety, which can affect the reactivity and stability of the compound .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can lead to the formation of various substituted benzothiazole derivatives .

Mechanism of Action

The mechanism of action of 6,7-Bis(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thione moiety can interact with various enzymes and proteins, potentially inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Bis(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

920980-57-0

Molecular Formula

C9H3F6NS2

Molecular Weight

303.3 g/mol

IUPAC Name

6,7-bis(trifluoromethyl)-3H-1,3-benzothiazole-2-thione

InChI

InChI=1S/C9H3F6NS2/c10-8(11,12)3-1-2-4-6(18-7(17)16-4)5(3)9(13,14)15/h1-2H,(H,16,17)

InChI Key

ZVSFAULHSHVKII-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1C(F)(F)F)C(F)(F)F)SC(=S)N2

Origin of Product

United States

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